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Compound of Interest

Compound Name: 857678-38-7

CAS No.: 857678-38-7

Cat. No.: B612678 Get Quote

Core Directive & Introduction
This guide serves as a definitive technical manual for the application of Onalespib (AT13387) in

basic research settings. Unlike first-generation ansamycin derivatives (e.g., 17-AAG), AT13387

is a synthetic, second-generation, small-molecule HSP90 inhibitor characterized by high affinity

(

nM), extended tumor retention, and a distinct lack of hepatotoxicity.

Mechanism of Action
AT13387 binds competitively to the N-terminal ATP-binding pocket of Heat Shock Protein 90

(HSP90).[1][2] This inhibition prevents the chaperone from stabilizing "client" proteins—often

oncogenic drivers—leading to their ubiquitination and subsequent proteasomal degradation.[2]

[3]

Physicochemical Profile[2][3][4][5][6][7][8]
Chemical Name: (2,4-dihydroxy-5-isopropylphenyl)-(5-((4-methylpiperazin-1-

yl)methyl)isoindolin-2-yl)methanone[4]

Molecular Weight: 409.52 g/mol
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Solubility: Soluble in DMSO (up to 50 mM). Critical Note: Highly sensitive to moisture. Use

fresh, anhydrous DMSO for stock preparation to prevent precipitation.

Stability: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C; avoid

repeated freeze-thaw cycles.

Mechanistic Signaling & Visualization
To effectively utilize AT13387, researchers must understand the downstream signaling

consequences. The inhibition of HSP90 destabilizes multiple oncogenic pathways

simultaneously.[2]

Diagram 1: Mechanism of Action & Client Protein
Degradation
This diagram illustrates the flow from AT13387 binding to the collapse of survival signaling.
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Caption: Mechanistic cascade of AT13387-induced HSP90 inhibition leading to client protein

degradation and phenotypic outcomes.[2]
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In Vitro Experimental Protocols
Reagent Preparation & Handling
Trustworthiness Check: Inconsistent data often stems from compound degradation.

Stock Solution: Dissolve AT13387 in anhydrous DMSO to 10 mM. Vortex for 1 minute.

Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C.

Working Solution: Dilute in culture media immediately before use. Do not store diluted drug.

Client Protein Degradation Assay (Western Blot)
This protocol validates target engagement. The "Long Duration of Action" is a hallmark of

AT13387 and must be captured experimentally.

Protocol:

Seeding: Seed cancer cells (e.g., NCI-H1975 or A375) at

cells/well in 6-well plates. Allow 24h attachment.

Treatment: Treat with AT13387 at 100 nM (approx. 5x IC50) to ensure complete chaperone

blockade.

Time Course: Harvest lysates at 6h, 24h, 48h.

Washout Variant: For duration studies, treat for 6h, wash 3x with PBS, add drug-free

media, and harvest at 24h, 48h, and 72h post-washout.

Lysis: Use RIPA buffer + Protease/Phosphatase inhibitors.

Targets to Probe:

Primary Clients: EGFR (or mutant EGFR), HER2, c-Met, BRAF.

Downstream Effectors: p-AKT (Ser473), p-ERK1/2, p-S6.
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Biomarker of Inhibition:HSP70 (Induction of HSP70 is the canonical surrogate marker for

HSP90 inhibition).[5]

Cell Viability & IC50 Determination
Expertise Note: AT13387 is cytostatic at lower doses and cytotoxic at higher doses/longer

exposures.

Assay: Alamar Blue or CellTiter-Glo.

Duration: 72 hours (Standard).

Dose Range: 9-point dilution series (e.g., 1000 nM down to 0.1 nM).

Table 1: Reference IC50 Values for Validation

Cell Line Tissue Origin Driver Mutation Reported IC50 (nM)

A375 Melanoma BRAF V600E 18

NCI-H1975 NSCLC EGFR T790M 22 - 27

MV4-11 Leukemia FLT3-ITD 12

SKBr3 Breast HER2 Amp 55

| MES-SA | Uterine | - | ~53 |

In Vivo Research Applications
AT13387 exhibits a unique pharmacokinetic (PK) profile: rapid plasma clearance but prolonged

tumor retention. This allows for intermittent dosing schedules that minimize systemic toxicity

(e.g., retinal toxicity observed with other HSP90 inhibitors).

Xenograft Dosing Protocols
Self-Validating System: Monitor body weight. >20% weight loss indicates toxicity requiring dose

reduction.
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Vehicle: 15% Captisol or 10% DMSO/5% Tween-80/85% Saline (verify solubility).

Route: Intraperitoneal (IP) or Intravenous (IV).

Standard Regimen:

Dose: 60 – 80 mg/kg.

Schedule: Once weekly (QW) OR Twice weekly on consecutive days (QDx2/week, e.g.,

Mon/Tue).

Note: The QDx2 schedule often yields superior tumor regression compared to spread-out

dosing (e.g., Mon/Thu) due to sustained client depletion.

Pharmacodynamic (PD) Biomarker Analysis
To confirm mechanism in vivo, harvest tumors 24–72 hours post-last dose.

IHC/Western: Stain for HSP70 (upregulation) and p-EGFR/p-AKT (downregulation).

Rationale: Tumor retention of AT13387 allows suppression of signaling to persist up to 72h

post-dose.[3]

Diagram 2: In Vivo Pharmacodynamic Timeline
Visualizing the temporal disconnect between plasma half-life and tumor effect.
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Caption: PK/PD dissociation of AT13387, enabling intermittent dosing schedules.

Advanced Applications: Combination Strategies
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Basic research has shifted toward using AT13387 to overcome resistance to kinase inhibitors

or as a radiosensitizer.

Radiosensitization
AT13387 depletes proteins essential for DNA Double-Strand Break (DSB) repair, specifically

ATM and DNA-PKcs.

Protocol: Treat cells with low-dose AT13387 (e.g., 5-10 nM) 24h prior to irradiation (2-6 Gy).

Readout: Clonogenic survival assay or

-H2AX foci formation (marker of persistent DNA damage).

Overcoming TKI Resistance
HSP90 serves as a "buffer" for mutated kinases.

EGFR T790M: AT13387 degrades resistant EGFR mutants in NSCLC.

ALK Translocations: Synergistic with Crizotinib in ALK+ models.

Workflow: Combine AT13387 (sub-IC50) with the specific TKI. Look for synergistic shifts in

IC50 (Combination Index < 1.0).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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